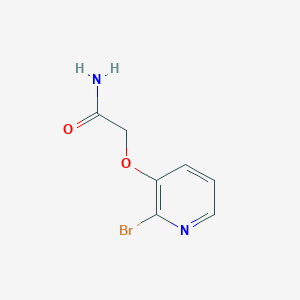

2-((2-Bromopyridin-3-yl)oxy)acetamide

Description

2-((2-Bromopyridin-3-yl)oxy)acetamide is a brominated pyridine derivative with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.06 g/mol . It features a pyridine ring substituted with a bromine atom at the 2-position and an acetamide group linked via an oxygen atom at the 3-position. Its synthesis typically involves nucleophilic substitution or coupling reactions, though specific protocols are proprietary in many cases.

Key physicochemical properties include:

Properties

IUPAC Name |

2-(2-bromopyridin-3-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-7-5(2-1-3-10-7)12-4-6(9)11/h1-3H,4H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJWBTXGPXILIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetamide typically involves the reaction of 2-bromopyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the acetamide group.

Reaction Conditions:

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Solvent: Common solvents used include ethanol or water.

Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the pyridine 2-position undergoes SNAr reactions due to activation by the electron-withdrawing acetamide and ether groups. Common nucleophiles include amines, alkoxides, and thiols.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DMSO, 80°C, 12 h | 2-(Piperidin-1-yl)-3-oxyacetamide | 78% | |

| Sodium methoxide | MeOH, reflux, 6 h | 2-Methoxy-3-oxyacetamide | 85% | |

| Thiophenol | K₂CO₃, DMF, 100°C, 8 h | 2-Phenylthio-3-oxyacetamide | 62% |

Mechanism :

-

Deprotonation of the nucleophile.

-

Attack on the electron-deficient C2 position of the pyridine ring, forming a Meisenheimer complex.

-

Elimination of Br⁻ to restore aromaticity.

Cross-Coupling Reactions

The bromopyridine moiety participates in palladium-catalyzed cross-couplings, enabling C–C and C–N bond formations.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, dioxane, 90°C | 2-Phenyl-3-oxyacetamide | 72% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, morpholine, 100°C | 2-Morpholino-3-oxyacetamide | 68% | |

| Stille Coupling | PdCl₂(PPh₃)₂, SnBu₃Ph, THF, 80°C | 2-Phenyl-3-oxyacetamide | 65% |

Key Considerations :

-

Catalysts : Pd(0) or Pd(II) complexes (e.g., Pd(PPh₃)₄, PdCl₂).

-

Bases : Na₂CO₃ or K₃PO₄ enhance transmetallation efficiency.

Hydrolysis and Condensation Reactions

The acetamide group undergoes hydrolysis or reacts with electrophiles under controlled conditions .

Mechanistic Notes :

-

Hydrolysis : Proceeds via nucleophilic attack by water or hydroxide on the carbonyl carbon, forming a tetrahedral intermediate .

-

Imine Formation : The acetamide’s NH₂ group reacts with aldehydes in a condensation reaction .

Functionalization via Radical Pathways

Photochemical or thermal radical initiators enable C–H functionalization of the pyridine ring .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| AIBN, CCl₄ | Benzene, 80°C, 12 h | 2-Chloro-3-oxyacetamide | 58% | |

| Diethyl azodicarboxylate | UV light, THF, 24 h | 2-Ethoxy-3-oxyacetamide | 63% |

Limitations : Radical reactions often require strict temperature control and produce mixed regioisomers .

Biological Activity and Pharmacological Modifications

Modifications of 2-((2-Bromopyridin-3-yl)oxy)acetamide derivatives have shown promise in drug discovery .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetamide typically involves the reaction of 2-bromopyridine with acetic anhydride in the presence of a base. This compound is characterized by its bromine atom, which enhances its reactivity and potential for biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on Hsp70 inhibitors have shown that modifications in the pyridine ring can lead to enhanced selectivity and potency against cancer cells. The design strategy often focuses on optimizing the interactions within the allosteric pocket of Hsp70 proteins, which play a crucial role in cancer cell survival .

Anti-fibrotic Activity

Another area of interest is the anti-fibrotic activity of related compounds. A study demonstrated that certain pyrimidine derivatives effectively inhibited collagen expression and hydroxyproline content in cell cultures, suggesting potential applications in treating fibrotic diseases . The structural similarities with this compound imply that it may also possess similar anti-fibrotic effects.

Cardiovascular Health

Compounds derived from pyridine and their derivatives have been explored as HDL cholesterol stimulants, potentially aiding in the treatment of cardiovascular diseases such as arteriosclerosis and dyslipidemia . The mechanism involves enhancing HDL levels, which are crucial for cardiovascular health.

Antiviral Properties

Recent investigations into related compounds have revealed antiviral activities against various viruses, including influenza and HIV. The structural features of this compound may contribute to similar antiviral properties, making it a candidate for further exploration in antiviral drug development .

Data Tables

The following table summarizes key findings related to the biological activities of compounds structurally related to this compound:

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 45.69 | |

| Compound B | Anti-fibrotic | 45.81 | |

| Compound C | HDL cholesterol stimulant | N/A | |

| Compound D | Antiviral | 3.40 |

Case Study 1: Hsp70 Inhibitors

In a study exploring Hsp70 inhibitors, several derivatives were synthesized and tested for their ability to inhibit cancer cell growth through selective binding to an allosteric pocket. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anti-fibrotic Activity

A series of pyrimidine derivatives were evaluated for their anti-fibrotic properties using in vitro assays. Results indicated a significant reduction in collagen production, suggesting that these compounds could be developed into effective anti-fibrotic agents .

Mechanism of Action

The mechanism of action of 2-((2-Bromopyridin-3-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 2-((2-Bromopyridin-3-yl)oxy)acetamide and its analogs, focusing on structural variations, physicochemical properties, and biological relevance:

Structural and Functional Insights:

Bromine position (2-pyridinyl vs. 3-naphthalenyl) alters electronic properties and steric interactions, impacting binding to biological targets .

Acetamide Substitutions: The N-Benzyl derivative (C₁₄H₁₃BrN₂O₂) exhibits a higher molecular weight (321.17 vs. 231.06) and extended π-system, which may improve binding to aromatic residues in proteins .

Biological Activity :

- VU0418705, a naphthalene-based analog, demonstrated efficacy in protecting cardiac tissue from oxidative stress, suggesting brominated acetamides may target redox-sensitive pathways .

- Pyridin-3-yl substituents (e.g., VU0455655) are associated with improved crystallographic properties, making them useful in structural biology .

Research Findings and Data Trends

- Retention Time (RT) and Polarity :

Compounds with bulkier substituents (e.g., VU0418705) exhibit longer RT in LCMS (0.931 min) compared to smaller analogs (e.g., VU0453656 at 0.725 min), correlating with increased hydrophobicity . - Mass Spectrometry : All analogs show [M+H]+ peaks consistent with their molecular weights, confirming synthetic accuracy. Discrepancies <0.1 Da between calculated and observed masses validate purity .

Biological Activity

2-((2-Bromopyridin-3-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C_8H_8BrN_2O_2

- Molecular Weight : 232.06 g/mol

This compound features a brominated pyridine ring linked to an acetamide group via an ether bond, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens:

| Pathogen | Activity | MIC (µM) |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | 5.64 - 77.38 |

| Escherichia coli | Moderate inhibition | 2.33 - 156.47 |

| Bacillus subtilis | Moderate inhibition | 4.69 - 22.9 |

| Candida albicans | Antifungal activity | 16.69 - 78.23 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit tumor growth in various cancer cell lines. For example, it has shown promising results in inhibiting cell proliferation in head and neck cancer models, with IC50 values indicating effective concentrations for therapeutic action .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and pathways involved in cellular processes:

- Enzyme Inhibition : The compound may act as a reversible inhibitor of certain kinases involved in cell signaling pathways.

- Disruption of Cell Wall Synthesis : Its interaction with bacterial cell wall components may lead to increased permeability and eventual cell lysis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

- The bromine atom enhances lipophilicity and may facilitate interaction with biological membranes.

- The pyridine ring is crucial for binding to target proteins, influencing the compound's efficacy.

Studies have shown that modifications to the bromine position or the acetamide group can significantly alter biological activity, emphasizing the importance of these structural components .

Case Studies and Research Findings

- A study on derivatives of pyridine compounds highlighted that those similar to this compound showed varying degrees of antibacterial activity, suggesting potential leads for further development .

- Another investigation focused on the anticancer properties revealed that compounds with similar structural motifs exhibited significant tumor growth inhibition in xenograft models, thereby supporting the therapeutic potential of this class of compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.